![molecular formula C23H20FN3OS B2685981 2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 688355-50-2](/img/structure/B2685981.png)
2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
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Overview
Description
2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use in the development of new drugs. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
- Researchers have synthesized and characterized benzimidazole-bridged benzophenone-substituted indole scaffolds, including our compound of interest .
- In silico studies further supported these findings, identifying FtsZ (a key protein in bacterial cell division) as a potential target for novel antibacterial agents .
- While not explicitly mentioned for this specific compound, related benzimidazole derivatives have demonstrated anti-inflammatory activity .
Antimicrobial Activity
Anti-Inflammatory Properties
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Mechanism of Action
Quinazolines
This compound is a derivative of quinazoline, a class of organic compounds that are often used in the development of pharmaceuticals. Quinazoline derivatives have been studied for their potential anticancer, antiviral, and anti-inflammatory properties .
Benzyl groups
The presence of benzyl groups (such as 4-fluorobenzyl and 4-methoxybenzyl) in this compound could potentially influence its lipophilicity and therefore its pharmacokinetic properties. These groups could affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially influencing its bioavailability .
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3OS/c1-28-19-12-8-16(9-13-19)14-25-22-20-4-2-3-5-21(20)26-23(27-22)29-15-17-6-10-18(24)11-7-17/h2-13H,14-15H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPHWYKWWYKCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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